
4-Amino-8-ethyl-2-methylquinoline
Overview
Description
4-Amino-8-ethyl-2-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with amino, ethyl, and methyl substituents at positions 4, 8, and 2, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Amino-8-ethyl-2-methylquinoline, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-ethyl-2-methylquinoline undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group at position 4 can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Metal hydrides, catalytic hydrogenation
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
4-Amino-8-ethyl-2-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-8-ethyl-2-methylquinoline involves its interaction with various molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microorganisms . As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylquinoline: Similar structure but lacks the ethyl group at position 8.
8-Ethyl-2-methylquinoline: Similar structure but lacks the amino group at position 4.
2-Methylquinoline: Similar structure but lacks both the amino group at position 4 and the ethyl group at position 8.
Uniqueness
4-Amino-8-ethyl-2-methylquinoline is unique due to the presence of both the amino group at position 4 and the ethyl group at position 8, which may contribute to its distinct chemical and biological properties .
Biological Activity
4-Amino-8-ethyl-2-methylquinoline is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. This compound's unique structure, characterized by an amino group at the 4-position and ethyl and methyl substituents at the 8 and 2 positions, respectively, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
- Molecular Formula : C12H14N2
- Molecular Weight : Approximately 186.25 g/mol
- Structural Features : The presence of an amino group enhances its interaction with biological targets, while the ethyl and methyl groups influence its solubility and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating inhibition zones comparable to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Staphylococcus aureus | 20 | 22 |
Escherichia coli | 18 | 20 |
Klebsiella pneumoniae | 19 | 21 |
These results suggest that this quinoline derivative could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several studies. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro assays have shown that the compound can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammation .
Anticancer Properties
Recent investigations into the anticancer properties of this compound reveal its ability to induce apoptosis in cancer cell lines. The compound has been shown to interact with cellular pathways associated with cancer progression, including the modulation of apoptosis-related proteins.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 12 |
A549 (lung cancer) | 10 |
These findings indicate that further research could elucidate its mechanism of action as a potential anticancer agent .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory pathways.
- DNA Interaction : Similar to other quinolines, it may bind to DNA or RNA, disrupting nucleic acid synthesis in pathogens or cancer cells.
- Receptor Modulation : It may act on various receptors involved in inflammation and cancer progression, leading to reduced cellular proliferation and increased apoptosis .
Case Studies
- Study on Antibacterial Activity : A study published in Acta Pharmaceutica evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The compound showed promising results against resistant strains of Pseudomonas aeruginosa, highlighting its potential as a novel antibiotic .
- Anti-inflammatory Research : In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in inflammatory markers compared to untreated controls .
- Anticancer Investigation : A recent study focused on the effects of this compound on breast cancer cell lines, demonstrating its ability to inhibit cell growth and induce apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
8-ethyl-2-methylquinolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGBQMQLJUEBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589056 | |
Record name | 8-Ethyl-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-61-6 | |
Record name | 8-Ethyl-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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